Product packaging for Amphenone B(Cat. No.:CAS No. 2686-47-7)

Amphenone B

Cat. No.: B1215182
CAS No.: 2686-47-7
M. Wt: 254.33 g/mol
InChI Key: MKBVGNJXUNEBAL-UHFFFAOYSA-N
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Description

Historical Context of Discovery and Early Investigations

The story of Amphenone B is one of serendipitous discovery, chemical puzzles, and the iterative nature of scientific understanding.

This compound was first synthesized in 1950. wikipedia.org Early researchers initially assigned it the structure of 1,2-bis(p-aminophenyl)-2-methylpropan-1-one. This assignment was based on the intended chemical reaction, a pinacol-pinacolone rearrangement of a symmetrical glycol.

The development of this compound was spurred by earlier findings related to the insecticide 2,2-di(p-chlorophenyl)-1,1-dichloroethane (p,p'-DDD). In 1949, it was discovered that p,p'-DDD could selectively cause atrophy of the adrenal glands. wikipedia.org This finding prompted a search for structurally related compounds with potential applications in endocrine research and therapy. This compound, a diphenylmethane (B89790) derivative, emerged from this line of inquiry. wikipedia.org

In 1957, a pivotal reassessment of this compound's structure took place. wikipedia.org Further chemical studies revealed that the initial synthesis was accompanied by an unforeseen molecular rearrangement. wikipedia.org This led to the correction of its structure to 3,3-bis-(p-aminophenyl)butan-2-one. wikipedia.org This discovery highlighted the complexities of chemical synthesis and the importance of rigorous structural verification. Early publications referring to this compound by its incorrect structure serve as a historical record of this scientific correction. wikipedia.org

Significance of this compound as a Biochemical Probe and Research Tool in Endocrine Systems

The true value of this compound lies in its function as a biochemical probe. It acts as a competitive inhibitor of several key enzymes involved in the biosynthesis of steroid and thyroid hormones. wikipedia.org This inhibitory action has made it an indispensable tool for studying the consequences of blocking specific steps in these critical pathways. By observing the effects of this compound, researchers have been able to elucidate the roles of various hormones and the feedback mechanisms that govern their production. wikipedia.orgnih.govnih.gov

Research Findings in Detail

The inhibitory profile of this compound is broad, affecting multiple enzymes in the steroidogenic and thyroid hormone synthesis pathways.

Table 1: Inhibitory Profile of this compound

Target Enzyme Pathway Affected Consequence of Inhibition
Cholesterol side-chain cleavage enzyme Steroidogenesis Inhibition of the conversion of cholesterol to pregnenolone (B344588), the initial step in steroid hormone synthesis.
3β-hydroxysteroid dehydrogenase Steroidogenesis Blocks the conversion of Δ5-3β-hydroxysteroids to Δ4-ketosteroids, affecting the production of glucocorticoids, mineralocorticoids, androgens, and estrogens.
17α-hydroxylase Steroidogenesis Impairs the synthesis of cortisol and androgens.
21-hydroxylase Steroidogenesis Disrupts the production of cortisol and aldosterone (B195564).
11β-hydroxylase Steroidogenesis Inhibits the final step in cortisol synthesis.

Table 2: Structural Evolution of this compound

Year Event Structural Representation
1950 Initial Synthesis and Incorrect Structural Assignment 1,2-bis(p-aminophenyl)-2-methylpropan-1-one

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N2O B1215182 Amphenone B CAS No. 2686-47-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2686-47-7

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

3,3-bis(4-aminophenyl)butan-2-one

InChI

InChI=1S/C16H18N2O/c1-11(19)16(2,12-3-7-14(17)8-4-12)13-5-9-15(18)10-6-13/h3-10H,17-18H2,1-2H3

InChI Key

MKBVGNJXUNEBAL-UHFFFAOYSA-N

SMILES

CC(=O)C(C)(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N

Canonical SMILES

CC(=O)C(C)(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N

Other CAS No.

2686-47-7

Synonyms

amphenone
amphenone B

Origin of Product

United States

Synthetic Methodologies and Structural Characterization of Amphenone B

Synthetic Approaches to Amphenone B and its Analogues

The synthesis of this compound and its related compounds has been a key area of investigation, driven by its biological activities.

Original Preparation Methodologies

The initial synthesis of this compound was reported by Allen and Corwin in 1950. wikipedia.orgdrugfuture.com This method involved the electrolytic reduction of p-aminoacetophenone to form the pinacol (B44631), 2,3-bis-(p-aminophenyl)-2,3-butanediol. Subsequent treatment of this pinacol with dilute hydrochloric acid yielded this compound, which was initially assigned the structure 1,2-bis(p-aminophenyl)-2-methylpropan-1-one. drugfuture.comdss.go.th This early work laid the foundation for further research into compounds of this class. acs.org

Subsequent Developments and Refinements in Synthetic Chemistry

Following the initial synthesis, research efforts focused on developing analogues of this compound. These subsequent developments aimed to create compounds with reduced toxicity and improved specificity for their biological targets. wikipedia.org For instance, metyrapone (B1676538), a selective inhibitor of 11β-hydroxylase, emerged as a significant analogue derived from these synthetic endeavors. wikipedia.org The field of synthetic medicinal chemistry continues to advance drug discovery by designing and synthesizing novel compounds, including modifications of known structures like this compound, to optimize properties such as potency and stability. openaccessjournals.com

Challenges and Innovations in this compound Synthesis

A notable challenge encountered during the early synthesis of this compound was an unexpected molecular rearrangement. wikipedia.org This rearrangement occurred during the synthesis process, leading to the eventual discovery in 1957 that the compound was, in fact, 3,3-bis-(p-aminophenyl)butan-2-one, rather than the initially proposed pinacolone (B1678379) structure. wikipedia.orgdrugfuture.com This discovery necessitated a revision of the structural assignment and highlighted the complexities that can arise in synthetic pathways, prompting innovations in analytical techniques to confirm structures.

Methodologies for Definitive Structural Elucidation

The accurate determination of this compound's structure was crucial for understanding its mechanism of action and for the development of related therapeutic agents.

Techniques Employed in Revising the this compound Structure

The revision of this compound's structure was a critical step in its scientific understanding. Early research had assigned it the structure 1,2-bis(p-aminophenyl)-2-methylpropan-1-one. drugfuture.comdss.go.th However, investigations in 1957 revealed that a molecular rearrangement during its synthesis resulted in the correct structure being 3,3-bis-(p-aminophenyl)butan-2-one. wikipedia.orgdrugfuture.com This correction was supported by detailed chemical analysis and comparison with known reaction mechanisms, emphasizing the importance of rigorous structural elucidation in organic chemistry. drugfuture.comdss.go.th

Advanced Spectroscopic and Chromatographic Methods for Characterization

A range of advanced spectroscopic and chromatographic techniques are employed in the characterization of this compound and its derivatives, essential for confirming purity, identifying structural features, and assessing biological activity.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is widely utilized for its robustness and ability to separate and quantify compounds. mdpi.comnih.gov Coupled with detectors like UV or Mass Spectrometry (MS), HPLC provides detailed analytical data. mdpi.commdpi.com Gas Chromatography (GC), often coupled with MS (GC-MS), is also valuable for analyzing volatile compounds and assessing purity. mdpi.comnih.govresearchgate.net Other advanced chromatographic methods such as Thin-Layer Chromatography (TLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and various hyphenated techniques (e.g., LC-MS/MS) offer enhanced resolution and sensitivity for complex mixtures. mdpi.commdpi.comd-nb.info

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining molecular structure by analyzing the magnetic properties of atomic nuclei. nih.gov Infrared (IR) spectroscopy helps identify functional groups present in the molecule, while Ultraviolet-Visible (UV-Vis) spectroscopy can be used for quantification and to study electronic transitions. nih.govresearchgate.net Polarography has also been identified as a method for the analytical estimation of this compound. dss.go.th

These analytical methodologies are indispensable for researchers studying this compound, enabling precise characterization of the compound and its analogues for various research purposes.

Compound List:

this compound

p-aminoacetophenone

2,3-bis-(p-aminophenyl)-2,3-butanediol

1,2-bis(p-aminophenyl)-2-methylpropan-1-one

3,3-bis(p-aminophenyl)butan-2-one

Metyrapone

Mechanism of Action: Enzymatic Inhibition and Biochemical Pathway Modulation

Inhibition of Steroid Hormone Biosynthesis

The primary mechanism by which Amphenone B influences steroid hormone production is through the inhibition of specific enzymes that catalyze critical steps in the biosynthetic pathways. This interference leads to a reduction in the synthesis of downstream steroid hormones wikipedia.orgwikipedia.orgtaylorandfrancis.com.

Competitive Inhibition of Key Cytochrome P450 Enzymes

This compound demonstrates inhibitory activity against several members of the cytochrome P450 (CYP) superfamily, which are vital for steroid hydroxylation and cleavage reactions wikipedia.orgwikipedia.org.

This compound is a known inhibitor of 11β-hydroxylase (CYP11B1) wikipedia.orgwikipedia.org. This enzyme is essential for the final steps in the synthesis of cortisol and corticosterone (B1669441), as well as aldosterone (B195564). By inhibiting CYP11B1, this compound reduces the conversion of 11-deoxycortisol to cortisol and 11-deoxycorticosterone to corticosterone wikipedia.orgwikipedia.orgpatsnap.com. This action can lead to a shift in steroid production, potentially increasing levels of precursor steroids like 11-deoxycortisol scispace.comoup.com. Research indicates that this compound causes adrenal hypertrophy, partly due to the inhibition of corticosteroid biosynthesis wikipedia.org.

The enzyme CYP17A1 possesses dual hydroxylase (17α-hydroxylase) and lyase (17,20-lyase) activities, both critical for the synthesis of androgens and glucocorticoids acs.orgnih.govwikipedia.orgwikipedia.org. This compound has been identified as an inhibitor of CYP17A1 wikipedia.orgwikipedia.orgwikipedia.org. Inhibition of this enzyme disrupts the production of androgens, such as testosterone (B1683101) and androstenedione, and is also involved in the synthesis of precursors for glucocorticoids acs.orgnih.govwikipedia.org.

This compound also inhibits 21-hydroxylase (CYP21A2) wikipedia.orgwikipedia.org. This enzyme is responsible for the conversion of progesterone (B1679170) to 11-deoxycorticosterone and 17α-hydroxyprogesterone to 11-deoxycortisol. By blocking CYP21A2, this compound interferes with the production of key corticosteroid precursors wikipedia.orgwikipedia.org.

A significant target of this compound is the cholesterol side-chain cleavage enzyme, also known as CYP11A1 or P450scc wikipedia.orgacs.orgnih.govwikipedia.orgtaylorandfrancis.com. This enzyme catalyzes the initial and rate-limiting step in steroidogenesis: the conversion of cholesterol to pregnenolone (B344588) wikipedia.orgpatsnap.com. Pregnenolone serves as the precursor for all classes of steroid hormones. By inhibiting CYP11A1, this compound effectively blocks the synthesis of all downstream steroid hormones, including glucocorticoids, mineralocorticoids, and sex steroids wikipedia.orgwikipedia.orgpatsnap.com. This compound antagonizes the NADPH-dependent reaction catalyzed by CYP11A1 taylorandfrancis.com.

Inhibition of 3β-Hydroxysteroid Dehydrogenase (3β-HSD)

This compound is also recognized as an inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD) wikipedia.orgwikipedia.orgtaylorandfrancis.com. This enzyme is crucial for the isomerization and oxidation of Δ5-3β-hydroxysteroids to Δ4-3-ketosteroids, a necessary transformation for the production of all hormonal steroids wikipedia.orgscbt.comnih.gov. Inhibition of 3β-HSD disrupts the conversion of precursors like pregnenolone and dehydroepiandrosterone (B1670201) (DHEA) into their active Δ4 forms, thereby inhibiting the production of most steroid hormones wikipedia.orgscbt.com.

Inhibition of Thyroid Hormone Biosynthesis

Beyond its effects on steroidogenesis, this compound has also been noted to inhibit thyroid hormone biosynthesis. It acts via a thiouracil-like mechanism, specifically by inhibiting the binding of iodine to organic molecules and the uptake of iodide by the thyroid gland wikipedia.org.

Biochemical Pathway Modulation

The collective inhibition of these key enzymes by this compound leads to a significant modulation of biochemical pathways involved in steroid hormone production. This disruption can result in decreased levels of circulating steroid hormones, affecting various physiological processes regulated by these hormones wikipedia.orgwikipedia.orgunmc.edu. The inhibition of steroidogenesis can lead to compensatory responses in the hypothalamic-pituitary-adrenal axis, such as increased secretion of adrenocorticotropic hormone (ACTH) due to reduced negative feedback from adrenal steroids wikipedia.orgunmc.edu.

Inhibited Steroidogenic Enzymes by this compound

Enzyme NameEnzyme Commission Number (EC)Primary Function in SteroidogenesisEffect of this compound
Cholesterol Side-Chain Cleavage Enzyme (CYP11A1)1.14.15.66Catalyzes the conversion of cholesterol to pregnenolone, the first and rate-limiting step in steroid hormone synthesis.Inhibited wikipedia.orgacs.orgnih.govwikipedia.orgtaylorandfrancis.com
3β-Hydroxysteroid Dehydrogenase (3β-HSD)1.1.1.145Catalyzes the conversion of Δ5-3β-hydroxysteroids to Δ4-3-ketosteroids, a crucial step for the synthesis of all steroid hormones.Inhibited wikipedia.orgwikipedia.orgtaylorandfrancis.com
11β-Hydroxylase (CYP11B1)1.14.15.4Catalyzes the final step in cortisol and corticosterone synthesis, converting 11-deoxycortisol to cortisol and 11-deoxycorticosterone to corticosterone. Also involved in aldosterone synthesis.Inhibited wikipedia.orgwikipedia.orgscispace.com
17α-Hydroxylase/17,20-Lyase (CYP17A1)1.14.17.3Catalyzes 17α-hydroxylation of pregnenolone and progesterone, and the 17,20-lyase cleavage of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, essential for androgen and glucocorticoid synthesis.Inhibited wikipedia.orgwikipedia.orgwikipedia.org
21-Hydroxylase (CYP21A2)1.14.15.15Catalyzes the conversion of progesterone to 11-deoxycorticosterone and 17α-hydroxyprogesterone to 11-deoxycortisol, key steps in corticosteroid synthesis.Inhibited wikipedia.orgwikipedia.org

Structure Activity Relationship Sar Studies of Amphenone B and Analogues

Elucidation of Structural Determinants for Enzyme Inhibitory Potency

Amphenone B, with the chemical structure 3,3-bis(p-aminophenyl)butan-2-one, functions as a competitive inhibitor of a range of cytochrome P450 (CYP) enzymes and other steroidogenic enzymes. wikipedia.org These include 11β-hydroxylase (CYP11B1), 17α-hydroxylase (CYP17A1), 17,20-lyase (CYP17A1), 21-hydroxylase (CYP21A2), 3β-hydroxysteroid dehydrogenase (3β-HSD), and the cholesterol side-chain cleavage enzyme (CYP11A1). wikipedia.org Its broad-spectrum activity stems from its ability to bind to the active sites of these varied enzymes, which are responsible for the sequential conversion of cholesterol into glucocorticoids, mineralocorticoids, androgens, and estrogens. wikipedia.orgscbt.com

The key structural features essential for its inhibitory action are:

The Diphenylmethane (B89790) Core : The central quaternary carbon atom substituted with two phenyl rings forms a foundational scaffold. This structure is believed to mimic the core of steroid substrates, allowing it to occupy the enzyme's active site.

Para-Amino Substituents : The amino groups (-NH₂) at the para position of both phenyl rings are critical for its biological activity. These groups can engage in hydrogen bonding and other electrostatic interactions within the enzyme's active site.

The Butan-2-one Moiety : The acetyl group (C(O)CH₃) and the adjacent methyl group attached to the central carbon are also crucial for its interaction and orientation within the binding pocket.

The mechanism of action for CYP11B inhibitors like this compound generally involves the compound binding directly to the enzyme's active site, thereby preventing the natural substrate from being converted into its product. scbt.com This competitive inhibition leads to a decrease in the synthesis of hormones such as cortisol and aldosterone (B195564). wikipedia.orgscbt.com

Impact of Specific Substituents and Core Modifications on Biological Activity

The biological activity of this compound is highly sensitive to modifications of its core structure and peripheral substituents. Studies on its analogues, particularly those related to the more refined inhibitor aminoglutethimide (B1683760), have illuminated the specific roles of different molecular components. A key area of research has been the replacement of the p-aminophenyl group with other aromatic systems, such as pyridyl rings, to alter potency and selectivity. nih.gov

These modifications have demonstrated that both the basicity and the precise location of nitrogen atoms within the aromatic ring system are critical determinants of inhibitory action against specific enzymes. For instance, moving the nitrogen from the para-position (as in an aminophenyl ring) to different positions within a pyridyl ring can abolish activity or shift selectivity between different steroidogenic enzymes like aromatase and desmolase. nih.gov Furthermore, reducing the basicity of the aromatic substituent, such as through N-oxide formation or fluorination, has been shown to result in weak or inactive compounds. nih.gov

Table 1: Effect of Aromatic Ring Modification on Enzyme Inhibition in Aminoglutethimide Analogues Data derived from studies on aminoglutethimide, a close structural analogue of this compound.

Analogue/ModificationAromatase InhibitionDesmolase (Cholesterol Side-Chain Cleavage) InhibitionReference
Aminoglutethimide (p-aminophenyl group)Strong (Ki = 0.60 µM)Inhibitory nih.gov
4-Pyridyl AnalogueStrong (Ki = 1.1 µM)Non-inhibitory nih.gov
3-Pyridyl AnalogueNon-inhibitoryNon-inhibitory nih.gov
2-Pyridyl AnalogueNon-inhibitoryNon-inhibitory nih.gov
Tetrafluoro-4-pyridyl AnalogueWeak InhibitorNot specified nih.gov
4-Pyridyl N-oxide AnalogueNon-inhibitoryNon-inhibitory nih.gov

Development and Evaluation of Amphenone Analogues for Enhanced Specificity or Modified Action

The broad-spectrum inhibitory profile of this compound, while useful as a research tool, presented challenges for therapeutic development due to its widespread effects on steroid production. wikipedia.org This lack of specificity prompted research into analogues with more targeted activity.

A significant development from the this compound scaffold was the synthesis and discovery of aminoglutethimide. Structurally related, aminoglutethimide [3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione] was initially introduced as an anticonvulsant but was later repurposed for cancer treatment and Cushing's syndrome after its adrenal-suppressing effects were discovered.

The primary goal in developing subsequent analogues was to achieve selectivity for a single enzyme in the steroidogenic cascade. nih.gov For example, selective aromatase inhibitors were sought for treating estrogen-dependent breast cancer, while selective aldosterone synthase (CYP11B2) inhibitors were pursued for cardiovascular diseases. scbt.comnih.gov The rationale is that high homology between enzymes, such as CYP11B1 (producing cortisol) and CYP11B2 (producing aldosterone), makes selective inhibition challenging but clinically desirable to avoid unwanted side effects like cortisol deficiency. scbt.com The 4-pyridyl analogue of aminoglutethimide, for instance, was found to be a potent and selective inhibitor of aromatase with no effect on desmolase, representing a successful step toward enhanced specificity. nih.gov

Computational and In Silico Approaches in SAR Exploration

While direct computational studies such as Quantitative Structure-Activity Relationship (QSAR) or molecular docking specifically for this compound are not prominent in the literature, these in silico techniques are fundamental to the modern study of its enzyme targets and chemical class. For inhibitors of the CYP11B family and other steroidogenic enzymes, computational approaches are invaluable for rationalizing SAR and designing novel, more selective compounds. nih.govresearchgate.net

Key computational methods applied in this field include:

Homology Modeling : Because obtaining crystal structures of membrane-bound proteins like P450 enzymes can be difficult, homology modeling is often used. This technique builds a 3D model of a target enzyme (e.g., human CYP11B1 or CYP11B2) based on the known crystal structure of a related protein. These models provide crucial insights into the architecture of the active site. nih.gov

Molecular Docking : With a 3D model of the enzyme, researchers can perform molecular docking simulations. This method predicts the preferred binding orientation and affinity of a ligand (inhibitor) within the enzyme's active site. Docking studies have been used to understand the binding modes of known CYP11B inhibitors like metyrapone (B1676538) and fadrozole, helping to explain their potency and enantioselectivity. nih.gov

3D-QSAR : Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build predictive models. researchgate.net These 3D-QSAR models correlate the 3D structural properties (steric and electrostatic fields) of a series of inhibitor molecules with their biological activities. The resulting contour maps can guide the design of new analogues by highlighting regions where modifications are likely to increase or decrease potency. researchgate.net

These computational tools provide a structural basis for understanding enzyme-inhibitor interactions and pave the way for the rational design of more selective inhibitors of steroidogenesis. nih.govresearchgate.net

Biological and Physiological Responses to Amphenone B in Experimental Models

Morphological and Functional Alterations in Endocrine Glands (e.g., Adrenal and Thyroid Gland Hypertrophy)

Exposure to Amphenone B induces significant morphological and functional changes in key endocrine glands, most notably the adrenal and thyroid glands. A consistent finding across multiple studies is the enlargement, or hypertrophy, of both the adrenal and thyroid glands. wikipedia.org This enlargement is not a result of direct cytotoxic effects, a key distinction from other compounds like p,p'-DDD which cause adrenal atrophy through cellular damage. wikipedia.org Instead, the hypertrophy is a compensatory response to the compound's inhibitory action on hormone synthesis.

This compound acts as a competitive inhibitor of several key enzymes involved in the production of steroid hormones. wikipedia.org By blocking these enzymatic steps, it curtails the synthesis of corticosteroids by the adrenal glands. Similarly, it impedes the production of thyroxine by the thyroid gland through a mechanism that involves the inhibition of iodine uptake and its organic binding. wikipedia.org The reduction in circulating levels of these hormones disrupts the negative feedback loops that regulate the pituitary gland. Consequently, the pituitary increases its secretion of adrenocorticotropic hormone (ACTH) and thyroid-stimulating hormone (TSH). wikipedia.org The persistent stimulation of the adrenal and thyroid glands by elevated ACTH and TSH levels leads to their enlargement.

Impact on Hormone Levels and Metabolic Intermediates in Various Species

The primary mechanism of this compound's action is the inhibition of hormone biosynthesis, leading to significant alterations in circulating hormone levels across different species. In human subjects, administration of this compound was found to effectively decrease the levels of corticosteroids, including cortisol, corticosterone (B1669441), and aldosterone (B195564). wikipedia.org This reduction in mineralocorticoids like aldosterone also leads to metabolic shifts, such as increased urinary sodium excretion and marked diuresis. wikipedia.org Furthermore, the compound also suppresses the production of androgens and estrogens. wikipedia.org

The inhibitory effect of this compound extends to thyroid hormone production as well. It blocks the synthesis of thyroxine through a thiouracil-like mechanism, which involves preventing the thyroid gland from taking up iodide and inhibiting the organic binding of iodine. wikipedia.org

Research has also shed light on the specific enzymatic steps that are inhibited. This compound acts as a competitive inhibitor of several critical enzymes in the steroidogenic pathway, including 11β-hydroxylase, 17α-hydroxylase, 17,20-lyase, 21-hydroxylase, 3β-hydroxysteroid dehydrogenase, and the cholesterol side-chain cleavage enzyme. wikipedia.org At lower dosages, a selective inhibition of 11-hydroxylation has been observed, leading to a shift in steroid production from cortisol and corticosterone to their precursors, 11-desoxycortisol (Compound S) and desoxycorticosterone. scispace.com

Hormone ClassSpecific Hormones AffectedEffect of this compound
CorticosteroidsCortisol, Corticosterone, AldosteroneDecrease
Androgens-Decrease
Estrogens-Decrease
Thyroid HormonesThyroxineDecrease

Interplay with Neuroendocrine Regulatory Axes (e.g., Hypothalamic-Pituitary-Adrenal and Hypothalamic-Pituitary-Thyroid Feedback)

The physiological effects of this compound are intrinsically linked to its disruption of the major neuroendocrine regulatory axes: the hypothalamic-pituitary-adrenal (HPA) axis and the hypothalamic-pituitary-thyroid (HPT) axis. wikipedia.org These axes are governed by negative feedback loops, where the end-product hormones (cortisol and thyroxine) inhibit their own production by acting on the hypothalamus and pituitary gland.

This compound's inhibition of corticosteroid and thyroxine synthesis leads to a reduction in their circulating levels. wikipedia.org This loss of hormonal feedback is interpreted by the hypothalamus and pituitary as a signal to increase stimulation of the adrenal and thyroid glands. Consequently, the pituitary gland responds by increasing the secretion of adrenocorticotropic hormone (ACTH) and thyroid-stimulating hormone (TSH). wikipedia.org This state of hypersecretion of trophic hormones is the direct cause of the adrenal and thyroid gland hypertrophy described earlier. wikipedia.org The interplay between this compound's inhibitory action and the subsequent disinhibition of the HPA and HPT axes highlights the compound's profound impact on the body's central hormonal control systems.

Regulatory AxisEffect of this compound on Hormone SynthesisResulting Pituitary Hormone SecretionEffect on Target Gland
Hypothalamic-Pituitary-Adrenal (HPA)Inhibition of Corticosteroid SynthesisIncreased ACTHAdrenal Hypertrophy
Hypothalamic-Pituitary-Thyroid (HPT)Inhibition of Thyroxine SynthesisIncreased TSHThyroid Hypertrophy

Investigation in Diverse Vertebrate Research Models (e.g., Mammalian, Amphibian Studies)

The effects of this compound have been documented in a range of vertebrate models, from mammals to amphibians, demonstrating its broad impact on endocrine physiology. In mammalian studies, including those involving rats and humans, the primary effects observed are the inhibition of adrenal and thyroid hormone synthesis, leading to the characteristic glandular hypertrophy and hormonal shifts. nih.govnih.gov

In the realm of amphibian research, this compound has been utilized as a tool to investigate the role of corticosteroids in developmental processes such as metamorphosis. nih.gov Studies have shown that while this compound can delay metamorphosis induced by triiodothyronine (T3), it does not completely block it. nih.gov This suggests that while corticosteroid signaling plays a modulatory role in the timing of metamorphosis, it may not be an absolute requirement for the process to proceed. nih.gov These findings in amphibians underscore the utility of this compound in dissecting the complex interplay of different hormonal systems in vertebrate development.

Non-Steroidal Endocrine Modulations (e.g., Progestational-like Activities and their Underlying Mechanisms)

Beyond its well-documented effects on the adrenal and thyroid glands, this compound also exhibits non-steroidal endocrine modulations, most notably progestational-like activities. wikipedia.org Research has demonstrated that this compound can induce physiological changes typically associated with progesterone (B1679170), such as uterine hypertrophy and the development of the lobuloalveolar system in the mammary glands. wikipedia.org

Interestingly, these progestational effects were observed even in animals that had been ovariectomized and hypophysectomized, initially suggesting a direct action of this compound on the target organs. wikipedia.org However, further investigation revealed a more complex mechanism. It was found that while the progesterone-like effects of this compound on the uterus were abolished by adrenalectomy, the effects on the mammary glands persisted even in adrenalectomized and ovariectomized animals. wikipedia.org This suggests that the uterine effects are likely mediated by an indirect mechanism involving the adrenal glands, whereas the mammary gland effects may follow a different pathway.

Analytical Methodologies and Chemical Degradation Studies of Amphenone B

Analytical Techniques for Research-Based Detection and Quantification

The detection and quantification of Amphenone B in research settings have utilized a range of analytical methodologies. As an early investigational compound, the portfolio of published analytical methods is not as extensive as for marketed pharmaceuticals. However, established techniques in chromatography, spectrometry, and radiometry have been applied to study its properties and distribution.

Chromatographic Methods (e.g., High-Performance Liquid Chromatography)

While High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of pharmaceutical compounds, specific, validated HPLC methods for the routine quantification of this compound in biological matrices or pharmaceutical formulations are not extensively detailed in publicly available literature. ijprajournal.com The general principles of HPLC, which involve separating components of a mixture based on their differential partitioning between a stationary and a mobile phase, are theoretically applicable to this compound.

In the context of preparing radiolabeled this compound for tracer studies, column chromatography has been documented as a purification method. Specifically, ³H-amphenone B was purified using column chromatography on silica gel-G to achieve a radiochemical purity greater than 98%, as determined by thin-layer chromatography. snmjournals.org

Radiometric Assays for Tracer Studies and Localization within Tissues

Radiometric assays have been pivotal in understanding the in vivo distribution of this compound. Studies have utilized tritium-labeled this compound (³H-amphenone B) to trace its localization in the tissues of animal models. snmjournals.org These assays measure the radioactivity emitted by the labeled compound in excised tissues to determine its concentration.

Tissue distribution studies were performed in rats and dogs following intravenous injection of ³H-amphenone B. The compound's uptake was measured at various time intervals, with a notable affinity for the adrenal gland. In rats, the peak adrenal uptake occurred at 10 minutes post-injection. The data from these studies provided crucial insights into the compound's targeting of the adrenal cortex, which is consistent with its mechanism of action as an inhibitor of steroid biosynthesis. snmjournals.org

Table 1: Tissue Distribution of ³H-Amphenone B in Rats and Dogs (% kg dose/gm tissue; mean ± s.e.m.) snmjournals.org
TimeRatDog
AdrenalLiverAdrenal CortexLiver
10 min2.2 ± 0.11.5 ± 0.1--
30 min1.1 ± 0.11.4 ± 0.1--
1 hr0.8 ± 0.11.0 ± 0.11.4 ± 0.21.8 ± 0.1
4 hr0.3 ± 0.00.3 ± 0.00.4 ± 0.10.5 ± 0.1
24 hr0.1 ± 0.00.1 ± 0.00.1 ± 0.00.1 ± 0.0

Chemical Degradation Pathways and Stability Kinetics in Controlled Environments

Comprehensive, publicly available studies detailing the chemical degradation pathways, stability kinetics, and degradation products of this compound are scarce. This is likely attributable to its status as an early investigational compound that was not developed for commercial use due to its toxicity profile, thus limiting the need for extensive, long-term stability studies typically required for marketed drugs.

Factors Influencing Degradation (e.g., Temperature, Light Exposure, Oxygen, Solvent Media, pH)

There is a lack of specific published data on how environmental factors such as temperature, light, oxygen, solvent media, and pH affect the stability of this compound. For most pharmaceutical compounds, these factors are critical in determining shelf-life and storage conditions. Hydrolysis and oxidation are common degradation pathways, often accelerated by exposure to heat, light, and extreme pH conditions. However, without specific studies, the susceptibility of this compound to these factors remains undocumented in the scientific literature.

Identification and Characterization of Chemical Degradation Products

As no formal degradation pathway studies for this compound have been published, there is no information available on the identity or chemical structure of its potential degradation products. The identification and characterization of such products, typically achieved through techniques like mass spectrometry and NMR spectroscopy following forced degradation studies, have not been reported for this compound.

Methodological Frameworks for Forced Degradation Studies

Forced degradation, or stress testing, is a critical process in pharmaceutical development designed to identify the likely degradation products of a drug substance. nih.gov This process facilitates the determination of degradation pathways and the intrinsic stability of the molecule. nih.govijrpp.com The insights gained are essential for developing and validating stability-indicating analytical methods, which can accurately measure the active ingredient without interference from degradation products, process impurities, or excipients. lubrizolcdmo.comambiopharm.com While specific forced degradation studies on this compound are not extensively detailed in publicly available literature, a standard methodological framework, guided by regulatory bodies like the International Council for Harmonisation (ICH), is consistently applied. nih.govmedcraveonline.com

The core strategy involves subjecting the drug substance to conditions more severe than those used in accelerated stability testing. nih.gov The goal is to achieve a target degradation of approximately 5% to 20%. sgs.com This level of degradation is considered optimal for revealing potential degradation products without being so excessive that it leads to unrealistic secondary degradation pathways. sgs.com These studies are typically performed on a single batch of the drug substance. lubrizolcdmo.com

The general framework for a forced degradation study includes subjecting the compound to a variety of stress conditions, as outlined below.

Stress Conditions in Forced Degradation Studies

A comprehensive forced degradation study exposes the drug substance to hydrolysis, oxidation, and photolytic and thermal stress to evaluate its stability. nih.govijrpp.com

Acid and Base Hydrolysis: To assess susceptibility to hydrolysis, the drug substance is exposed to acidic and alkaline solutions. Common practice involves using hydrochloric acid (HCl) for acid hydrolysis and sodium hydroxide (NaOH) for base hydrolysis. ijrpp.com The concentration and temperature can be adjusted to achieve the desired level of degradation. For example, a starting point could be refluxing the compound with 0.1N HCl or 0.1N NaOH at 60°C. ijrpp.com

Oxidation: Oxidative degradation is typically investigated using a solution of hydrogen peroxide (H₂O₂). ijrpp.com Other oxidizing agents, such as metal ions or oxygen, can also be employed to understand the compound's susceptibility to oxidation. ijrpp.com

Thermal Degradation: The effect of temperature is studied by exposing the solid drug substance to elevated temperatures, often in 10°C increments above the temperature used for accelerated stability studies (e.g., 50°C, 60°C, 70°C). lubrizolcdmo.commedcraveonline.com For solutions, thermal degradation is often assessed in conjunction with hydrolysis studies.

Photostability: Photolytic degradation is evaluated by exposing the drug substance to a combination of visible and ultraviolet (UV) light. ICH Q1B guidelines provide specific conditions for light exposure to ensure comprehensive testing. medcraveonline.com

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for monitoring the degradation process. lubrizolcdmo.comscielo.br A stability-indicating HPLC method must be able to separate the intact drug from all potential degradation products. ijrpc.com The use of a photodiode array (PDA) or diode array detector (DAD) is beneficial as it can help in assessing the peak purity of the parent drug and detect the formation of new chromophores in the degradation products. sgs.comscielo.br

For the identification and structural elucidation of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. UPLC-MS, a high-resolution version of LC-MS, can provide rapid and sensitive analysis, allowing for the accurate identification of impurities and degradation products.

Research Findings and Data Presentation

The results of forced degradation studies are typically presented in a table summarizing the conditions, the percentage of the parent drug remaining, and the amount and nature of the degradation products formed. A crucial aspect of the analysis is the mass balance calculation, where the sum of the assay of the parent drug and the percentage of all degradation products should ideally total close to 100%. sgs.com This confirms that all significant degradation products have been detected. sgs.com

The following table illustrates the type of data that would be generated from a forced degradation study of a compound, showing the percentage degradation under various stress conditions.

Interactive Table: Example Data from Forced Degradation Studies

Stress ConditionReagent/ParametersDurationTemperature% Degradation of Parent CompoundMajor Degradation Products Formed
Acid Hydrolysis 0.1 N HCl24 hours60°C12.5%DP-1, DP-2
Base Hydrolysis 0.1 N NaOH8 hours60°C18.2%DP-3
Oxidation 3% H₂O₂48 hours25°C21.4%DP-4, DP-5
Thermal (Solid) Dry Heat7 days70°C8.9%DP-1, DP-6
Photolytic (Solution) ICH Q1B Light Exposure10 days25°C5.3%DP-7

Note: The data presented in this table is illustrative of typical findings in forced degradation studies and does not represent actual experimental results for this compound. DP refers to Degradation Product.

This structured methodological approach ensures that the stability characteristics of a drug substance like this compound are thoroughly understood, which is a prerequisite for the development of a stable and effective pharmaceutical product. acdlabs.com

Applications of Amphenone B As a Research Tool and Probe Molecule

Utility in Dissecting Steroidogenic Pathways and Enzyme Functions

Amphenone B has been instrumental in elucidating the intricate steps of steroid hormone biosynthesis. Its utility as a research probe stems from its ability to act as a competitive inhibitor of a wide array of enzymes crucial to the steroidogenic cascade. wikipedia.org By observing the effects of this inhibition, researchers have been able to piece together the sequence of enzymatic reactions and understand the physiological consequences of their disruption.

The compound's primary mechanism of action is the broad inhibition of several cytochrome P450 enzymes and other key enzymes within the adrenal cortex. wikipedia.organnualreviews.org This non-specific blockade leads to a significant reduction in the synthesis of all major classes of steroid hormones, including glucocorticoids, mineralocorticoids, androgens, and estrogens. wikipedia.org Studies in the mid-1950s demonstrated that this compound administration in humans led to a marked decrease in circulating levels of cortisol, corticosterone (B1669441), and aldosterone (B195564). wikipedia.org

Key Research Findings:

Broad-Spectrum Enzyme Inhibition: this compound competitively inhibits multiple critical enzymes in the steroid synthesis pathway. wikipedia.orgwikipedia.org This includes cholesterol side-chain cleavage enzyme (P450scc), which catalyzes the initial, rate-limiting step of converting cholesterol to pregnenolone (B344588). wikipedia.organnualreviews.org

Hydroxylase and Dehydrogenase Blockade: It also effectively inhibits several hydroxylase enzymes such as 11β-hydroxylase, 17α-hydroxylase, and 21-hydroxylase, as well as 3β-hydroxysteroid dehydrogenase (3β-HSD). wikipedia.orgwikipedia.org The inhibition of 11β-hydroxylase, for example, prevents the final conversion of 11-deoxycortisol to cortisol. wikipedia.org

Accumulation of Precursors: A key indicator of its mechanism, the administration of this compound leads to the accumulation of cholesterol within the adrenal cortex, a direct consequence of blocking the cholesterol side-chain cleavage enzyme. annualreviews.org This observation was crucial in pinpointing its site of action early in the steroidogenic pathway.

The ability to create a state of chemical adrenal blockade has allowed scientists to study the physiological roles of various corticosteroids and the consequences of their deficiency in a controlled manner.

Table 1: Enzymes in the Steroidogenic Pathway Inhibited by this compound

EnzymeAbbreviationFunctionReference
Cholesterol side-chain cleavage enzymeP450scc, CYP11A1Converts cholesterol to pregnenolone wikipedia.organnualreviews.org
11β-hydroxylaseCYP11B1Converts 11-deoxycortisol to cortisol wikipedia.orgwikipedia.org
17α-hydroxylaseCYP17A1Converts pregnenolone and progesterone (B1679170) to their 17α-hydroxy forms wikipedia.org
17,20-lyaseCYP17A1Converts 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to androgens wikipedia.org
21-hydroxylaseCYP21A2Converts progesterone and 17α-hydroxyprogesterone to deoxycorticosterone and 11-deoxycortisol wikipedia.org
3β-hydroxysteroid dehydrogenase3β-HSDConverts Δ⁵-3β-hydroxysteroids to Δ⁴-3-ketosteroids wikipedia.orgwikipedia.org

This table is generated based on data from the text and cited sources.

Application in Investigating Thyroid Physiology and Metabolism

Parallel to its effects on the adrenal glands, this compound has served as a valuable probe for understanding thyroid gland function and the synthesis of thyroid hormones. wikipedia.orgoup.com Its administration in animal models was observed to cause marked enlargement of the thyroid gland, a goitrogenic effect that pointed towards a direct inhibition of thyroid hormone production. oup.comunmc.edu

The mechanism of this compound's anti-thyroid action is similar to that of thiouracil-type drugs. wikipedia.org It disrupts the thyroid's ability to process iodine, a fundamental component of thyroid hormones.

Key Research Findings:

Inhibition of Iodide Organification: this compound inhibits the organic binding of iodine, a critical step where iodide is incorporated into thyroglobulin to form the precursors of thyroid hormones. wikipedia.orgunmc.edu

Reduced Iodide Uptake: The compound also interferes with the thyroid gland's ability to take up iodide from the bloodstream. wikipedia.org Studies using radioiodine (I-131) demonstrated a significant reduction in its concentration within the thyroid gland of this compound-treated rats. oup.com

TSH-Dependent Hypertrophy: The resulting decrease in circulating thyroxine levels leads to a compensatory increase in the secretion of thyroid-stimulating hormone (TSH) from the pituitary gland. wikipedia.orgunmc.edu This excessive TSH stimulation is responsible for the observed thyroid hypertrophy, characterized by colloid-free acini and tall columnar secretory cells. unmc.edu This effect is not seen in hypophysectomized animals, confirming the role of the pituitary in this response. oup.comunmc.edu

These findings have helped researchers to confirm the steps of thyroid hormone synthesis and to study the physiological effects of hypothyroidism and the regulatory feedback mechanisms controlling the thyroid gland.

Contributions to Understanding Endocrine System Interdependencies and Regulatory Mechanisms

One of the most significant contributions of this compound as a research tool is its ability to simultaneously disrupt both the adrenal and thyroid axes. This dual action has provided a unique model for studying the intricate interdependencies and feedback loops that govern the endocrine system.

By inhibiting the production of corticosteroids and thyroxine, this compound effectively removes the negative feedback signals these hormones normally exert on the pituitary gland and hypothalamus. wikipedia.org This leads to the hypersecretion of adrenocorticotropic hormone (ACTH) and thyroid-stimulating hormone (TSH), resulting in the characteristic hypertrophy of both the adrenal and thyroid glands. wikipedia.orgunmc.edu

Key Research Findings:

Dissecting Feedback Loops: The use of this compound in conjunction with hormone replacement has been particularly insightful. For instance, administering cortisone (B1669442) alongside this compound prevents the adrenal enlargement but does not affect the goitrogenic action. unmc.edu Conversely, administering thyroxine prevents thyroid enlargement without impacting the adrenal hypertrophy. unmc.edu This elegantly demonstrates the separate and specific nature of the negative feedback loops for the hypothalamic-pituitary-adrenal (HPA) and hypothalamic-pituitary-thyroid (HPT) axes.

Hormonal Crosstalk in Development: this compound has been used in developmental biology, particularly in studies of amphibian metamorphosis, to explore the synergistic relationship between thyroid hormones (TH) and corticosteroids. epa.govnih.govresearchgate.net Inhibition of corticoid synthesis with this compound was shown to delay or inhibit TH-induced metamorphosis, indicating that corticosteroids are necessary for thyroid hormones to exert their full developmental effects. nih.govoup.com This highlights a crucial interdependence where one hormone (corticosteroid) modulates the tissue's sensitivity and response to another (thyroid hormone). nih.gov

These studies have been fundamental to our understanding of how the HPA and HPT axes are regulated and how they interact to maintain homeostasis and control complex physiological processes like development. nih.govmnhn.fr

Use in the Development and Screening of Novel Adrenal Cortex Inhibitors for Basic Science Research

This compound holds a significant place in the history of pharmacology as a progenitor molecule in the development of adrenal cortex inhibitors. oup.com Synthesized in 1950, its steroidogenic blocking effects were studied extensively in the following years. oup.comnih.gov Although its clinical use was hampered by a lack of specificity and side effects, the principles learned from this compound paved the way for a new class of research tools and therapeutic agents. oup.comtaylorandfrancis.com

Key Research Findings:

A Foundational Inhibitor: As one of the earliest adrenal inhibitors to be systematically studied, this compound provided a proof-of-concept that chemical agents could block steroid synthesis. annualreviews.orgnih.gov This stimulated the search for more specific and better-tolerated analogues.

Inspiration for Subsequent Drugs: The research on this compound directly or indirectly led to the development of other important adrenal inhibitors. For example, the discovery of the adrenalytic properties of the insecticide derivative mitotane (B1677208) (o,p'-DDD) occurred around the same time, and both were explored for their potential in treating adrenal cancers and Cushing's syndrome. oup.comtaylorandfrancis.com Later, more specific enzyme inhibitors like metyrapone (B1676538), which primarily targets 11β-hydroxylase, were developed, offering a more refined tool for both diagnostic and research purposes. oup.comtaylorandfrancis.com

A Benchmark for Comparison: In modern research, even though it is not used clinically, this compound and its aminophenyl moiety serve as a structural reference. iiarjournals.org For instance, when developing new analogs of mitotane for adrenal cancer treatment, the aminophenyl group, a feature of this compound and the effective inhibitor aminoglutethimide (B1683760), was considered in the design of new, potentially more active compounds. iiarjournals.org

Therefore, the legacy of this compound in basic science research is not just in its direct use as a probe molecule, but also in its foundational role that catalyzed the entire field of adrenal steroidogenesis inhibition. nih.gov

Future Research Directions for Amphenone B

Advanced Computational Modeling and Quantitative Structure-Activity Relationship (QSAR) Refinements

The chemical structure of Amphenone B, characterized by a 2-butanone (B6335102) backbone with two 4-aminophenyl groups, provides a foundation for computational studies ontosight.ai. Advanced computational modeling, including molecular docking and dynamic simulations, can be utilized to predict and analyze this compound's binding modes to its known and potential enzyme targets. Refinements in Quantitative Structure-Activity Relationship (QSAR) models can be developed by incorporating a wider range of this compound analogues and related steroidogenesis inhibitors. These models can help identify specific structural features critical for inhibitory activity against different steroidogenic enzymes. By correlating structural modifications with observed biological activity, QSAR studies can guide the rational design of new compounds with improved potency, selectivity, or reduced off-target effects. This approach is vital for optimizing the compound's utility as a research probe or as a lead for developing new pharmacological agents.

Rational Design and Synthesis of Highly Specific this compound Analogues as Research Probes

Building upon the insights gained from computational modeling and a deeper understanding of its enzyme targets, the rational design and synthesis of highly specific this compound analogues are a promising research direction. The goal would be to create derivatives that selectively inhibit one or a limited set of steroidogenic enzymes, thereby allowing for more precise investigation of specific biochemical pathways. For instance, analogues could be designed to target 11β-hydroxylase specifically, enabling detailed studies of cortisol biosynthesis without affecting other steroidogenic steps. Furthermore, modifications could be introduced to incorporate reporter tags (e.g., fluorescent labels) or affinity tags, transforming these analogues into valuable research probes for visualizing or isolating enzyme-target interactions in cellular or tissue environments. The synthesis of such tailored molecules would significantly enhance the ability to dissect complex endocrine signaling networks.

Integration into Novel In Vitro and Ex Vivo Experimental Models for Mechanistic Studies

To further elucidate the intricate mechanisms of steroidogenesis and this compound's role within these processes, its integration into novel experimental models is essential. This includes employing advanced in vitro cell-based assays and ex vivo tissue models. For example, using primary cell cultures from specific endocrine glands (e.g., adrenal cortex, Leydig cells) or genetically engineered cell lines that overexpress or lack certain steroidogenic enzymes could provide a more nuanced understanding of this compound's effects. Ex vivo models, such as perfused organ systems (e.g., perfused calf adrenal) or tissue explants, allow for the study of this compound's impact in a more physiologically relevant context, preserving tissue architecture and cell-cell interactions nih.gov. These models are critical for validating findings from biochemical assays and computational studies, and for exploring the compound's effects on complex physiological processes and feedback mechanisms within endocrine axes.

Q & A

Basic Research Questions

Q. What are the key structural features of Amphenone B, and how do they influence its chemical reactivity?

  • Methodological Answer : this compound contains a bis-aromatic structure with two amino groups (-NH₂), a carbonyl group (C=O), and a methyl group (CH₃) attached to one benzene ring. These functional groups dictate its reactivity:

  • The amino groups enable nucleophilic substitution or hydrogen bonding in biological systems.
  • The carbonyl group participates in keto-enol tautomerism, influencing stability and redox properties.
  • Experimental techniques like IR spectroscopy (C=O stretch at ~1680 cm⁻¹) and X-ray crystallography are critical for structural validation .
    • Table 1: Structural Analysis of this compound
TechniqueKey FindingsReference
IR SpectroscopyConfirmed carbonyl and amino groups
X-ray DiffractionResolved spatial arrangement of rings

Q. How is this compound synthesized, and what are common optimization challenges?

  • Methodological Answer : this compound is synthesized via the Pschorr rearrangement of symmetrical diols. Key challenges include:

  • Controlling regioselectivity to avoid byproducts like structure (III) in place of (II).
  • Optimizing reaction conditions (e.g., temperature, Lewis acid catalysts) to improve yield.
  • Recent studies recommend chlorination of amino groups and oxidation of ketones to validate intermediates .

Q. What pharmacological mechanisms have been preliminarily associated with this compound?

  • Methodological Answer : Early studies indicate this compound inhibits adrenal steroidogenesis by blocking 11β-hydroxylase and 17α-hydroxylase enzymes.

  • Experimental Design : In vitro assays using adrenal gland homogenates, with cortisol levels measured via HPLC.
  • Key Limitation : Non-specific binding to cytochrome P450 enzymes may confound results .

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed structures of this compound (e.g., II vs. III)?

  • Methodological Answer : Contradictions arise from ambiguous rearrangement pathways. Resolution strategies include:

  • Chemical Derivatization : Replace amino groups with chlorine or hydrazine to stabilize intermediates for spectroscopic analysis.
  • Comparative Polarography : Compare half-wave potentials with analogs (e.g., p-aminoacetophenone) to infer electronic structure .
    • Table 2: Key Experimental Evidence for Structure III
ExperimentOutcomeReference
Chlorination of -NH₂Shifted IR peaks confirmed substitution
Oxidation to 2-butanoneYielded identical product to structure III

Q. What statistical frameworks are appropriate for analyzing dose-response data in this compound toxicity studies?

  • Methodological Answer : Use the Benjamini-Hochberg procedure to control false discovery rates (FDR) when testing multiple endpoints (e.g., enzyme inhibition, cytotoxicity).

  • Example : For 20 tested enzymes, adjust p-values to maintain FDR ≤5% using the formula: Adjusted p(i)imα\text{Adjusted } p_{(i)} \leq \frac{i}{m} \alpha, where m=total hypothesesm = \text{total hypotheses} .

Q. How should conflicting data on this compound’s metabolic stability be addressed in preclinical studies?

  • Methodological Answer : Apply iterative qualitative analysis:

  • Step 1 : Triangulate in vitro (microsomal assays) and in vivo (rodent pharmacokinetics) data.
  • Step 2 : Identify principal contradictions (e.g., interspecies variability in CYP450 metabolism) using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What experimental designs minimize bias in assessing this compound’s dual role as an inhibitor and substrate?

  • Methodological Answer : Use a crossover design with three arms:

  • Arm 1 : this compound alone.
  • Arm 2 : Co-administered with a known CYP450 inhibitor (e.g., ketoconazole).
  • Arm 3 : Control (vehicle).
  • Analysis : Compare AUC (area under the curve) and enzyme kinetics across arms .

Guidance for Data Reporting

  • Table 3: Minimum Reporting Standards for this compound Studies

    CategoryRequirementsReference
    SynthesisYield, purity (HPLC/NMR), reaction conditions
    PharmacologicalIC₅₀ values, enzyme specificity data
    StatisticalFDR-adjusted p-values, power analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.